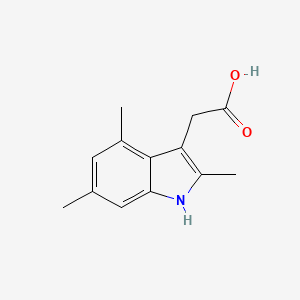

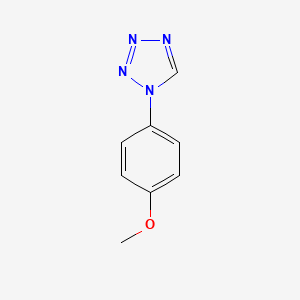

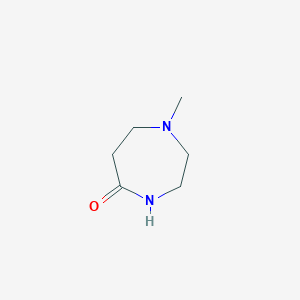

1-(4-Methoxy-phenyl)-1H-tetrazole

カタログ番号 B1296221

CAS番号:

21788-28-3

分子量: 176.18 g/mol

InChIキー: AIOWTKRICIGKFJ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectroscopy . The vibrational wavenumbers of the structure were computed using the density functional theory (DFT)/Becke three Lee–Yang–Parr (B3LYP)/6–311++g(d,p) basis set .科学的研究の応用

1. Synthetic Chemistry

- Summary of the Application : “1-(4-Methoxy-phenyl)-1H-tetrazole” is used in the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .

- Methods of Application : The reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions produced the compound in an 88% yield .

- Results or Outcomes : The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .

2. Medicinal Applications

- Summary of the Application : Compounds containing the “1-(4-Methoxy-phenyl)-1H-tetrazole” moiety are known to display significant biological activities .

- Methods of Application : A one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .

- Results or Outcomes : The synthesized compounds were evaluated for their antioxidant and antimicrobial activities. Antimicrobial studies revealed the more noxious nature of metal complexes compared to ligand against various strains of bacteria and fungi .

3. Biocatalytic Production

- Summary of the Application : Enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol is a significant molecule for the production of various drug intermediates .

- Methods of Application : (S)-1-(4-methoxyphenyl) ethanol was synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst . The experimental conditions of pH, incubation period, temperature, and agitation speed were investigated with the Box–Behnken experimental design-based proposed optimization model .

- Results or Outcomes : (S)-1-(4-methoxyphenyl) ethanol, which can be used for the synthesis of antihistamines, including diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles that have the treatment function for an allergic response, was obtained in >99% conversion, >99% enantiomeric excess and 96% yield with whole cells of L. senmaizukei at this optimization conditions .

4. Synthesis of 1-{β-[3-(4-Methoxy-phenyl) Propionyl]-4-Piperidinyl}-1H-Indole

- Summary of the Application : “1-(4-Methoxy-phenyl)-1H-tetrazole” is used in the synthesis of 1-{β-[3-(4-Methoxy-phenyl) Propionyl]-4-Piperidinyl}-1H-Indole .

- Methods of Application : The reaction of commercial imidazole 1 with 2-bromo-4’-methoxyacetophenone 2 produced mainly the corresponding 2-(1 H-imidazol-1-yl)-1-[4-methoxyphenyl)ethanone 3 in a 51% yield . This N-alkylation was conducted in DMF at 5 °C and after a reaction time of two hours .

- Results or Outcomes : The structure of the synthesized compound was ascertained by NMR spectroscopy .

5. Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride

- Summary of the Application : “1-(4-Methoxy-phenyl)-1H-tetrazole” is used in the synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride, also known as SKF-96365 .

- Methods of Application : The reaction of commercial imidazole 1 with 2-bromo-4’-methoxyacetophenone 2 produced mainly the corresponding 2-(1 H-imidazol-1-yl)-1-[4-methoxyphenyl)ethanone 3 in a 51% yield . This N-alkylation was conducted in DMF at 5 °C and after a reaction time of two hours .

- Results or Outcomes : The structure of the synthesized compound was confirmed by 1 H-, 13 C-NMR .

6. Synthesis of Porphyrin and Porphyrinoid

- Summary of the Application : “1-(4-Methoxy-phenyl)-1H-tetrazole” is used in the synthesis of porphyrin and porphyrinoid .

- Methods of Application : The reaction of 1-formyldipyrromethane 127 in the presence of air gave the much more soluble (porphyrinato)magnesium(II) 128 in good yields of 30–40% .

- Results or Outcomes : The magnesium complex obtained from this template [2+2] condensation can easily be transformed into the desired compound .

特性

IUPAC Name |

1-(4-methoxyphenyl)tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-13-8-4-2-7(3-5-8)12-6-9-10-11-12/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOWTKRICIGKFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=NN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296828 |

Source

|

| Record name | 1-(4-Methoxy-phenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxy-phenyl)-1H-tetrazole | |

CAS RN |

21788-28-3 |

Source

|

| Record name | NSC111899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxy-phenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

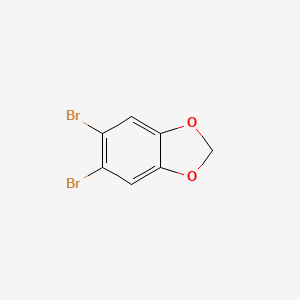

5,6-Dibromo-1,3-benzodioxole

5279-32-3

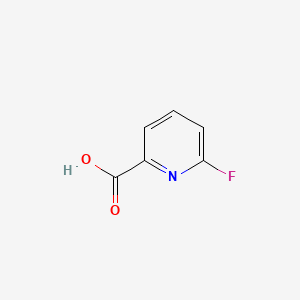

6-Fluoropicolinic acid

402-69-7

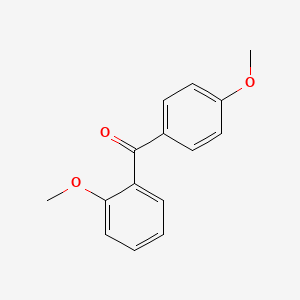

2,4'-Dimethoxybenzophenone

5449-69-4

![2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1296141.png)

![Benzene, 1,2,3-trimethoxy-5-[(1E)-2-nitroethenyl]-](/img/structure/B1296158.png)